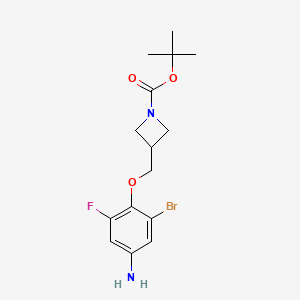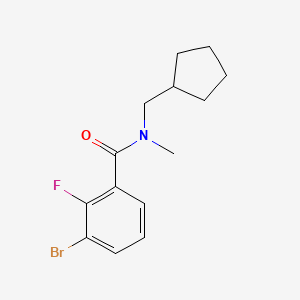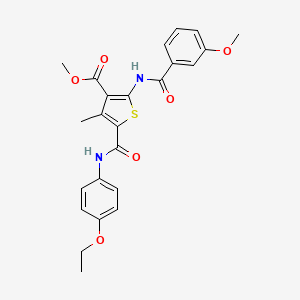
8-Chloroadenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to act as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA) type I. It is often used in biochemical research to study signal transduction pathways and the role of cAMP in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt typically involves the following steps:
Chlorination: Adenosine is chlorinated to introduce a chlorine atom at the 8-position of the adenine ring.
Cyclization: The chlorinated adenosine is then cyclized to form 8-chloroadenosine-3’,5’-cyclic monophosphate.
Thioation: The cyclic monophosphate is treated with a thiolating agent to replace one of the oxygen atoms with a sulfur atom, forming the monophosphorothioate.
Isomer Separation: The RP-isomer is separated from the SP-isomer using chromatographic techniques.
Sodium Salt Formation: Finally, the RP-isomer is converted to its sodium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of high-purity reagents. Advanced chromatographic techniques are employed to ensure the efficient separation of isomers.
化学反応の分析
Types of Reactions
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the monophosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfur atom back to an oxygen atom.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated adenosine derivatives.
Substitution: Adenosine derivatives with various functional groups at the 8-position.
科学的研究の応用
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is widely used in scientific research due to its ability to modulate cAMP-dependent pathways. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of cyclic nucleotides.
Biology: Investigating the role of cAMP in cellular signaling, gene expression, and metabolic regulation.
Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is dysregulated, such as cancer and cardiovascular diseases.
Industry: Used in the development of biochemical assays and as a tool in drug discovery.
作用機序
The compound exerts its effects by competitively inhibiting cyclic AMP-dependent protein kinase A (PKA) type I. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits. This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular processes such as metabolism, gene expression, and cell proliferation.
類似化合物との比較
Similar Compounds
- 8-Bromoadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt
- 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt
- 8-Chloroadenosine-3’,5’-cyclic monophosphate
Uniqueness
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is unique due to its specific structural modifications, which confer distinct biochemical properties. The presence of a chlorine atom at the 8-position and a sulfur atom in the phosphate group enhances its stability and specificity as a PKA inhibitor compared to other cyclic nucleotide analogs.
This compound’s unique properties make it a valuable tool in research, providing insights into the intricate mechanisms of cAMP signaling and its implications in health and disease.
特性
分子式 |
C10H10ClN5NaO5PS |
|---|---|
分子量 |
401.70 g/mol |
IUPAC名 |
sodium;6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1 |
InChIキー |
ZEIVWYWIXCJSBP-UHFFFAOYSA-M |
正規SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)









![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
